molecular formula C11H15NO2 B8484376 2-Propylpyridine-3-carboxylic acid ethyl ester

2-Propylpyridine-3-carboxylic acid ethyl ester

Cat. No. B8484376
M. Wt: 193.24 g/mol
InChI Key: OLDDSLMIWXAUQJ-UHFFFAOYSA-N
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Patent
US06080754

Procedure details

Acrolein (30 g, 0.52 mmol) was added during a period of 2 hours to a stirred solution of ethyl 3-amino-hex-2-enoate (62 g, 0.4 mmol) dissolved in 2 g of piperidine and 300 ml of anhydrous ethanol. The mixture was refluxed for 3 hours and the ethanol was evaporated. The remaining oil was heated to 100° C. and solid sulfur (52 g, 1.6 mmol) was carefully added in portions. The temperature was elevated to 150° C. for 3 hours. The mixture was cooled to room temperature and 200 ml of diethyl ether and 800 ml of water was added. The organic material was extracted into diethyl ether (2×200 ml). The combined organic layer were dried overmagnesium sulfate, and evaporated to an oil. The crude product was purified by column chromatography over silica gel 60, using diethyl ether as the eluent to afford 50 g (65%) of ethyl 2-n-propylpyridine-3-carboxylate as an oil. 1H--NMR (CDCl3, 200 MHz) δ: 1.01 (t, 3 H); 1.40 (t, 3 H); 1.75 (sextet, 2 H); 3.12 (t, 2 H); 4.38 (q, 2 H); 7.19 (dd, 1 H); 8.13 (dd, 1 H); 8.63 (dd, 1 H).
Name
Acrolein
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Three
Quantity
2 g
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]=[CH2:4])=O.[NH2:5][C:6]([CH2:13][CH2:14][CH3:15])=[CH:7][C:8]([O:10][CH2:11][CH3:12])=[O:9].[S].C(OCC)C>N1CCCCC1.C(O)C.O>[CH2:13]([C:6]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:4][CH:3]=[CH:1][N:5]=1)[CH2:14][CH3:15] |^3:15|

Inputs

Step One
Name
Acrolein
Quantity
30 g
Type
reactant
Smiles
C(=O)C=C
Name
Quantity
62 g
Type
reactant
Smiles
NC(=CC(=O)OCC)CCC
Step Two
Name
Quantity
52 g
Type
reactant
Smiles
[S]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
2 g
Type
solvent
Smiles
N1CCCCC1
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the ethanol was evaporated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The organic material was extracted into diethyl ether (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer were dried overmagnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to an oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography over silica gel 60

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CC)C1=NC=CC=C1C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64685.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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